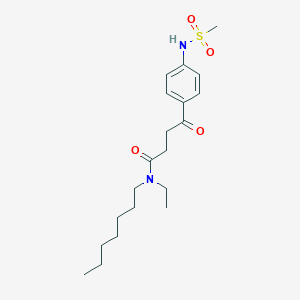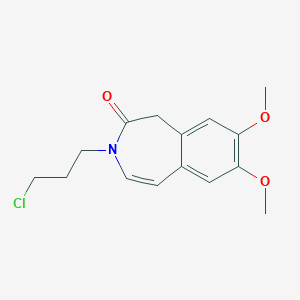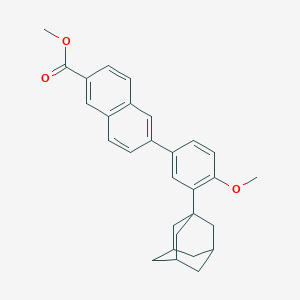
戊酸二氟轻松
描述
Diflucortolone valerate is a potent topical corticosteroid . It is commonly used in dermatology for the reduction of inflammation and itching . It is a white to creamy white crystalline powder .
Synthesis Analysis
The synthesis of diflucortolone valerate is obtained in a six-step process . The process involves reactions with ethylene glycol, boric acid, hydrogen gas, acetic acid, selenium dioxide, and potassium valerate .
Molecular Structure Analysis
The molecular formula of Diflucortolone valerate is C27H36F2O5 . It has an average mass of 478.569 Da and a monoisotopic mass of 478.253082 Da .
Chemical Reactions Analysis
Diflucortolone valerate is very rapidly degraded . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol .
Physical And Chemical Properties Analysis
Diflucortolone valerate is a white to creamy white crystalline powder . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol .
科学研究应用
Dermatology
Diflucortolone valerate is commonly used in dermatology for the reduction of inflammation and itching . It has shown good efficacy and tolerability combined with a rapid onset of effect .
Treatment of Eczema
Diflucortolone valerate is used as a topical treatment for the symptoms of eczema . Eczema is an inflammatory skin disorder that causes symptoms such as itching, swelling, redness, and scaling .
Treatment of Seborrheic Eczema
Seborrheic eczema is a specific type of eczema that primarily affects the scalp and face. Diflucortolone valerate is used to alleviate the symptoms of this condition .
Treatment of Lichen Planus
Lichen planus is a condition that can cause swelling and irritation in the skin, hair, nails, and mucous membranes. Diflucortolone valerate is used to treat the symptoms of this condition .
Treatment of Psoriasis
Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin. Diflucortolone valerate is used to treat the symptoms of psoriasis .
Treatment of Inflammatory or Eczematised Dermatomycosis
Diflucortolone valerate is combined with 1.0% isoconazole nitrate (Travocort) for the treatment of inflammatory or eczematised dermatomycosis . In a study of 294 patients in Thailand, this combination was found to be significantly better in terms of remission of symptoms and mycological cure rates compared to a plain 1.0% clotrimazole formulation .
Treatment of Inflammatory or Allergic Skin Conditions
A combination of 0.1% diflucortolone valerate with 1.0% chlorquinaldol was introduced for patients with inflammatory or allergic skin conditions for which a supplementary anti-infective treatment, for prophylaxis or therapy, was considered to be indicated . This combination showed excellent results in terms of efficacy, tolerability, and cosmetic properties .
Treatment of Severe Chronic Recurrent and Resistant Corticosteroid-Responsive Skin Disease
A 0.3% concentration of diflucortolone valerate was developed and introduced as a high potency topical corticosteroid . A trial in the Philippines involving 143 patients with mostly severe chronic recurrent and resistant corticosteroid-responsive skin disease confirmed a pronounced clinical efficacy with a low incidence of side effects .
作用机制
Target of Action
Diflucortolone valerate primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . Lipocortins play a crucial role in the inflammatory response by controlling the biosynthesis of prostaglandins and leukotrienes .
Mode of Action
Diflucortolone valerate performs its action by inducing lipocortins . This induction sequentially inhibits the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by diflucortolone valerate is the arachidonic acid pathway . By inhibiting the release of arachidonic acid, diflucortolone valerate prevents the formation of pro-inflammatory mediators. This action results in a decrease in inflammation and itching, common symptoms of conditions like eczema, seborrheic eczema, lichen planus, and psoriasis .
Pharmacokinetics
The half-life of diflucortolone is approximately in the range of 4 to 5 hours , while the half-life of 3H-diflucortolone valerate is approximately 9 hours . Diflucortolone gets rapidly eliminated and the metabolites produced are the latest in getting eliminated from the body .
Result of Action
The molecular and cellular effects of diflucortolone valerate’s action result in the reduction of inflammation and itching . This is achieved through the suppression of the formation, release, and activity of endogenous chemical inflammatory mediators . Clinically, this translates to the symptomatic treatment of inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .
Action Environment
Diflucortolone valerate is a topical corticosteroid, meaning it is applied directly to the skin . Its action, efficacy, and stability can be influenced by environmental factors such as the condition of the skin (e.g., broken or intact skin), the specific location of application, and the presence of occlusive dressings . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether and slightly soluble in methyl alcohol .
安全和危害
未来方向
Diflucortolone valerate is used for treating inflammatory skin conditions such as severe eczema and dermatitis . It is not a cure for the condition, but it helps to relieve the symptoms . It is not recommended for use in children unless advised by a specialist doctor under certain circumstances . As soon as symptoms improve, the strength of the steroid cream/ointment will be reduced .
属性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diflucortolone valerate | |
CAS RN |
59198-70-8 | |
| Record name | Diflucortolone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflucortolone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUCORTOLONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diflucortolone valerate exert its anti-inflammatory effects?
A1: While the precise mechanism of action isn't fully elucidated in the provided research, diflucortolone valerate, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []
Q2: Does diflucortolone valerate influence vasoconstriction in the skin?
A2: Yes, research indicates that diflucortolone valerate demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.
Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of diflucortolone valerate?
A3: Research suggests that different formulations of diflucortolone valerate (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []
Q4: Are there strategies to enhance the stability or delivery of diflucortolone valerate?
A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of diflucortolone valerate. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []
Q5: What is known about the percutaneous absorption of diflucortolone valerate?
A5: Studies indicate that percutaneous absorption of diflucortolone valerate is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []
Q6: Are there any studies comparing the potency of diflucortolone valerate to other corticosteroids?
A6: Several studies have investigated the relative potency of diflucortolone valerate. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []
Q7: What is the safety profile of diflucortolone valerate?
A7: While generally considered safe for topical use, diflucortolone valerate, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []
Q8: Which dermatological conditions have shown positive responses to diflucortolone valerate treatment?
A8: Research indicates that diflucortolone valerate effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]
Q9: Are there any comparative studies evaluating the efficacy of diflucortolone valerate against other treatment options?
A9: Yes, several studies have compared diflucortolone valerate to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)



![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)

